molecular formula C9H12O3 B068189 2-Acetyl-3-methylcyclohexane-1,4-dione CAS No. 180690-64-6

2-Acetyl-3-methylcyclohexane-1,4-dione

Cat. No. B068189
CAS RN: 180690-64-6
M. Wt: 168.19 g/mol
InChI Key: ZICNNDGYGZBTLO-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylcyclohexane-1,4-dione, commonly known as acetylacetone, is an organic compound with the chemical formula C5H8O2. It is a colorless liquid with a fruity odor and is widely used in various industrial applications. Acetylacetone is a β-diketone and is a versatile compound that is used as a chelating agent, a solvent, and a precursor for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of acetylacetone is not well understood. However, it is believed that the compound acts as a chelating agent, forming complexes with metal ions and other organic compounds. These complexes have been studied for their various properties, including catalytic activity, magnetic properties, and biological activity.
Biochemical and Physiological Effects:
Acetylacetone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in various industrial applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of acetylacetone is its versatility. It can be used as a chelating agent, a solvent, and a precursor for the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available.
One of the limitations of acetylacetone is its low stability. It is prone to decomposition and can react with various compounds, including water and oxygen. It is also highly reactive and can form explosive peroxides in the presence of air.

Future Directions

There are several future directions for the study of acetylacetone. One area of research is the development of new ligands based on acetylacetone for use in coordination chemistry. These ligands could be used to form complexes with metal ions and other organic compounds, with potential applications in catalysis, magnetic materials, and biological systems.
Another area of research is the development of new synthetic methods for acetylacetone and its derivatives. These methods could be used to synthesize new organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Conclusion:
In conclusion, acetylacetone is a versatile compound that has been extensively studied for its various applications in scientific research. It is commonly used as a ligand in coordination chemistry, a solvent for the extraction and purification of organic compounds, and a precursor for the synthesis of various organic compounds. While there are limitations to its use, the compound has many advantages and offers many opportunities for future research.

Synthesis Methods

Acetylacetone can be synthesized by the condensation of ethyl acetate with acetone in the presence of a base such as sodium ethoxide. The reaction produces acetylacetone and ethanol as byproducts. Another method of synthesis involves the reaction of acetic anhydride with acetone in the presence of a base such as sodium hydroxide.

Scientific Research Applications

Acetylacetone has been extensively studied for its various applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their various properties, including catalytic activity, magnetic properties, and biological activity.
Acetylacetone has also been used as a solvent for the extraction and purification of various organic compounds. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

CAS RN

180690-64-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-acetyl-3-methylcyclohexane-1,4-dione

InChI

InChI=1S/C9H12O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h5,9H,3-4H2,1-2H3

InChI Key

ZICNNDGYGZBTLO-UHFFFAOYSA-N

SMILES

CC1C(C(=O)CCC1=O)C(=O)C

Canonical SMILES

CC1C(C(=O)CCC1=O)C(=O)C

synonyms

1,4-Cyclohexanedione, 2-acetyl-3-methyl- (9CI)

Origin of Product

United States

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